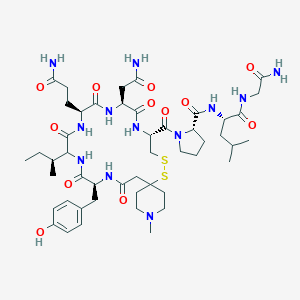
Mepaot
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mepaot is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been used to study the mechanism of action of various biological processes. In
Mecanismo De Acción
Mepaot is a reactive compound that can form covalent bonds with amino acid residues in proteins. It reacts with cysteine and histidine residues in proteins to form stable adducts. The formation of these adducts can lead to changes in the conformation and activity of the protein.
Biochemical and Physiological Effects:
Mepaot has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Mepaot has also been shown to modulate the activity of ion channels such as the NMDA receptor. In addition, Mepaot has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mepaot has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes. It is also a fluorescent probe that can be used to study the localization and trafficking of proteins in cells. However, Mepaot has some limitations. It can react with multiple amino acid residues in proteins, which can make it difficult to determine the specific site of modification. In addition, Mepaot can also react with other biomolecules such as lipids and nucleic acids, which can lead to non-specific effects.
Direcciones Futuras
There are several future directions for the use of Mepaot in scientific research. One direction is to use Mepaot to study the mechanism of action of ion channels and receptors in more detail. Another direction is to use Mepaot to study the localization and trafficking of proteins in live cells. Additionally, Mepaot can be used to develop new drugs that target specific proteins in diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, Mepaot is a synthetic compound that has been widely used in scientific research. It has been used to study the mechanism of action of various biological processes. Mepaot has several advantages for lab experiments, but it also has some limitations. However, there are several future directions for the use of Mepaot in scientific research, which can lead to new insights into biological processes and the development of new drugs.
Métodos De Síntesis
Mepaot is synthesized by the reaction of p-anisidine with chloroacetyl chloride. The reaction yields a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by various analytical techniques such as HPLC and NMR.
Aplicaciones Científicas De Investigación
Mepaot has been widely used in scientific research to study various biological processes. It has been used to study the mechanism of action of enzymes, receptors, and ion channels. Mepaot is also used as a fluorescent probe to study the localization and trafficking of proteins in cells.
Propiedades
Número CAS |
113789-44-9 |
|---|---|
Nombre del producto |
Mepaot |
Fórmula molecular |
C48H74N12O12S2 |
Peso molecular |
1075.3 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-3,11,14,17,20,23-hexazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H74N12O12S2/c1-6-27(4)40-46(71)54-30(13-14-36(49)62)42(67)55-33(22-37(50)63)43(68)57-34(47(72)60-17-7-8-35(60)45(70)56-31(20-26(2)3)41(66)52-24-38(51)64)25-73-74-48(15-18-59(5)19-16-48)23-39(65)53-32(44(69)58-40)21-28-9-11-29(61)12-10-28/h9-12,26-27,30-35,40,61H,6-8,13-25H2,1-5H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,66)(H,53,65)(H,54,71)(H,55,67)(H,56,70)(H,57,68)(H,58,69)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1 |
Clave InChI |
KCJUGLUYVHOSJK-DCFRFDPNSA-N |
SMILES isomérico |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCN(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Sinónimos |
1'-(1'-methyl-4'-thiopiperidine)acetic acid oxytocin MePAOT oxytocin, 1'-(1'-methyl-4'-thiopiperidine)acetic acid- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





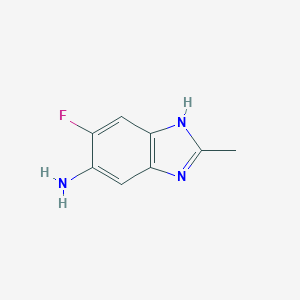

![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)
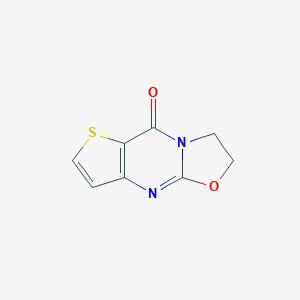

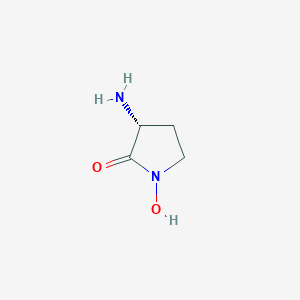
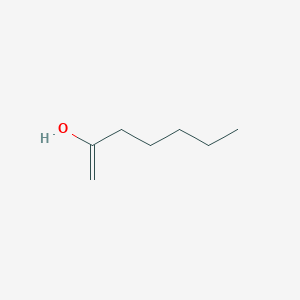

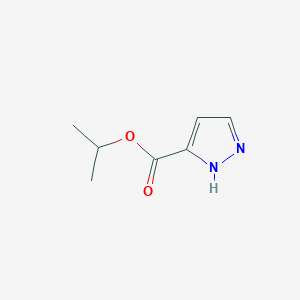
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)